molecular formula C17H14ClN5O3S B3598270 (3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B3598270
M. Wt: 403.8 g/mol
InChI Key: PJLSVQRXVIFECT-UHFFFAOYSA-N
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Description

(3-Chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and nitro group on the benzothiophene ring, and a pyrimidinyl-piperazino group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazino]methanone typically involves multi-step organic reactions. The initial step often includes the nitration of 1-benzothiophene to introduce the nitro group, followed by chlorination to add the chloro group. The subsequent steps involve the formation of the methanone moiety and the attachment of the pyrimidinyl-piperazino group. Common reagents used in these reactions include nitric acid, sulfuric acid, and chlorinating agents such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted benzothiophenes .

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazino]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the nitro and chloro groups, along with the pyrimidinyl-piperazino moiety, suggests potential interactions with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S/c18-14-12-3-2-11(23(25)26)10-13(12)27-15(14)16(24)21-6-8-22(9-7-21)17-19-4-1-5-20-17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLSVQRXVIFECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 5
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 6
(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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